molecular formula C9H9N3S B13536655 (3-(Thiophen-3-yl)pyrazin-2-yl)methanamine

(3-(Thiophen-3-yl)pyrazin-2-yl)methanamine

Cat. No.: B13536655
M. Wt: 191.26 g/mol
InChI Key: DFTTVCMHIKNQAY-UHFFFAOYSA-N
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Description

1-[3-(thiophen-3-yl)pyrazin-2-yl]methanamine is a chemical compound with the molecular formula C9H9N3S and a molecular weight of 191.25 g/mol This compound features a pyrazine ring substituted with a thiophene group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(thiophen-3-yl)pyrazin-2-yl]methanamine typically involves the reaction of thiophene derivatives with pyrazine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of 1-[3-(thiophen-3-yl)pyrazin-2-yl]methanamine may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(thiophen-3-yl)pyrazin-2-yl]methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

1-[3-(thiophen-3-yl)pyrazin-2-yl]methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(thiophen-3-yl)pyrazin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-[3-(thiophen-3-yl)pyrazin-2-yl]methanamine can be compared with other similar compounds, such as:

  • 1-[3-(thiophen-2-yl)pyrazin-2-yl]methanamine
  • 1-[3-(pyridin-3-yl)pyrazin-2-yl]methanamine
  • 1-[3-(furan-3-yl)pyrazin-2-yl]methanamine

These compounds share similar structural features but differ in the substituent groups attached to the pyrazine ring. The unique combination of the thiophene and methanamine groups in 1-[3-(thiophen-3-yl)pyrazin-2-yl]methanamine contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

(3-thiophen-3-ylpyrazin-2-yl)methanamine

InChI

InChI=1S/C9H9N3S/c10-5-8-9(12-3-2-11-8)7-1-4-13-6-7/h1-4,6H,5,10H2

InChI Key

DFTTVCMHIKNQAY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=NC=CN=C2CN

Origin of Product

United States

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